N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)16-5-3-4-15(11-16)19(23)20-12-17(22)13-6-7-18-14(10-13)8-9-24-18/h3-7,10-11,17,22H,8-9,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIPLCKJOLRMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzofuran Moiety: This step involves the cyclization of an appropriate precursor to form the benzofuran ring. Common reagents used in this step include acids or bases to facilitate the cyclization process.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the benzofuran intermediate.
Formation of the Dimethylamino Benzamide Group: This step involves the reaction of the hydroxyethyl benzofuran intermediate with a dimethylamino benzoyl chloride or a similar reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions (such as temperature and pressure), and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxyethyl group
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, particularly in cancer treatment.
- Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving caspase activation .
The biological activities of N-[2-(2,3-Dihydro-1-Benzofuran-5-YL)-2-Hydroxyethyl]-3-(Dimethylamino)Benzamide include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The sulfonamide group is known to inhibit pro-inflammatory cytokines, suggesting potential applications in managing chronic inflammatory conditions .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of N-[2-(2,3-Dihydro-1-Benzofuran-5-YL)-2-Hydroxyethyl]-3-(Dimethylamino)Benzamide against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and significant apoptosis induction, indicating its potential as a therapeutic agent against cancer .
Case Study 2: Cardiovascular Applications
Another investigation focused on the cardiovascular effects of the compound using isolated rat heart models. The findings revealed that it modulates coronary resistance and perfusion pressure, suggesting possible applications in cardiovascular disease management .
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3-(DIMETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs within the benzamide and dihydrobenzofuran families. Key comparisons include:
Structural Analogues
Pharmacological and Physicochemical Properties
- In contrast, sulfonyl () and nitro () groups are electron-withdrawing, altering charge distribution and solubility .
- Lipophilicity : The dihydrobenzofuran core increases lipophilicity compared to purely aliphatic analogs (e.g., ), possibly improving blood-brain barrier penetration .
- Metabolic Stability : The hydroxyethyl group may undergo oxidation, whereas sulfonyl or trifluoromethyl substituents (e.g., ) could resist metabolic degradation .
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.
- IUPAC Name : N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is believed to exert its effects through the following mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzofuran derivatives that exhibit anti-inflammatory properties .
- Receptor Modulation : It may modulate neurotransmitter receptors, which could be beneficial in treating neurological disorders .
1. Anti-inflammatory Activity
Research indicates that compounds structurally related to N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide exhibit significant anti-inflammatory effects. For instance, related benzofuran derivatives have shown the ability to inhibit cyclooxygenase and lipoxygenase pathways, leading to decreased production of pro-inflammatory mediators .
2. Antitumor Activity
Benzofuran derivatives are known for their potential antitumor properties. Studies suggest that N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation .
3. Neuroprotective Effects
Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially useful in conditions like Alzheimer's disease. It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., 2-phenoxyethanol) using catalysts like ZnCl₂ under high temperatures to form the benzofuran core . Microwave-assisted synthesis is recommended for efficiency, reducing reaction times while maintaining high yields (e.g., 75–85%) . Solvent selection (e.g., THF or acetonitrile) and purification via crystallization (methanol:water mixtures) are critical for purity .
| Key Reaction Parameters |
|---|
| Cyclization Catalyst: ZnCl₂ |
| Microwave Power: 300–500 W |
| Solvent: THF or MeCN |
| Purification: Crystallization (MeOH:H₂O) |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Use IR spectroscopy to identify functional groups (e.g., hydroxyl, amide bands) and ¹H/¹³C NMR to confirm stereochemistry and substituent positions . HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight .
Q. What in vitro bioactivity assays are appropriate for initial pharmacological evaluation?
- Methodological Answer :
- Enzyme Inhibition : Screen against HDACs or kinases using fluorogenic substrates (e.g., acetylated lysine derivatives) .
- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-tumor potential .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to identify binding poses in enzyme active sites (e.g., HDACs) . Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns trajectories. Use cheminformatic tools (e.g., PubChem descriptors) to predict ADMET properties .
Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?
- Methodological Answer :
Syntize analogs with modified substituents (e.g., halogenation of the benzofuran ring or dimethylamino group replacement) .
Test bioactivity across assays (e.g., enzyme inhibition, cytotoxicity).
Use multivariate analysis (PCA or QSAR models) to correlate structural features with activity .
- Example : The difluorobenzamide group enhances target binding affinity compared to non-fluorinated analogs .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, enzyme concentrations) .
- Comparative Analysis : Use cheminformatics platforms (e.g., ChEMBL) to cross-reference data and identify outliers .
- Orthogonal Validation : Confirm results with alternative assays (e.g., SPR for binding affinity if fluorescence assays are inconsistent) .
Q. What strategies optimize multi-step synthesis to minimize side products?
- Methodological Answer :
- Cascade Reactions : Combine cyclization and amidation steps in one pot to reduce intermediates .
- Process Control : Monitor reaction progress via TLC or in-line IR.
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Q. What is the role of the benzofuran ring in the compound's stability and reactivity?
- Methodological Answer : The dihydrobenzofuran core improves metabolic stability compared to furan derivatives due to reduced ring strain . Substituents at the 5-position (e.g., hydroxyl groups) enhance solubility but may require protection (e.g., benzylation) during synthesis .
Data Contradiction Analysis
- Case Study : Discrepancies in HDAC inhibition IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM) may arise from assay conditions (e.g., pH, cofactors). Resolve by repeating assays under standardized buffers (e.g., Tris-HCl, pH 8.0) and validating with orthogonal methods like thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
